2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine
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Overview
Description
GBLD 345 is an anxiolytic drug used in scientific research. It acts as a non-selective, full-efficacy positive allosteric modulator of the gamma-aminobutyric acid A receptor. This compound has similar effects to benzodiazepine drugs but is structurally distinct, classifying it as a nonbenzodiazepine anxiolytic .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are synthesized in specialized laboratories under stringent conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
GBLD 345 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
GBLD 345 is primarily used in scientific research due to its anxiolytic properties It is a potent positive allosteric modulator of the gamma-aminobutyric acid A receptor, making it valuable in studies related to anxiety and neurological disorders
Chemistry: As a model compound for studying allosteric modulation.
Biology: In understanding the role of gamma-aminobutyric acid A receptors in cellular processes.
Medicine: Potential therapeutic applications for anxiety and related disorders.
Industry: As a reference compound in the development of new anxiolytic drugs
Mechanism of Action
GBLD 345 exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor. This modulation enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. The molecular targets involved include the gamma-aminobutyric acid A receptor subunits, which play a crucial role in the compound’s anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
GBLD 345 is structurally distinct from benzodiazepines but shares similar anxiolytic properties. Similar compounds include:
Benzodiazepines: Such as diazepam and lorazepam, which also modulate the gamma-aminobutyric acid A receptor.
Nonbenzodiazepine Anxiolytics: Such as zolpidem and eszopiclone, which have different structures but similar mechanisms of action.
Uniqueness
The uniqueness of GBLD 345 lies in its nonbenzodiazepine structure, which allows it to modulate the gamma-aminobutyric acid A receptor without the typical side effects associated with benzodiazepines. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
122479-08-7 |
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Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H21N5O2/c1-27-17-5-3-4-14(12-17)13-23-18-10-11-19-24-20(21(28-2)26(19)25-18)15-6-8-16(22)9-7-15/h3-12H,13,22H2,1-2H3,(H,23,25) |
InChI Key |
HQRHGSRWOHGIRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2 |
Synonyms |
(E)-4-(3-methoxy-6-((3-methoxybenzyl)imino)-5,6-dihydroimidazo[1,2-b]pyridazin-2-yl)aniline |
Origin of Product |
United States |
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